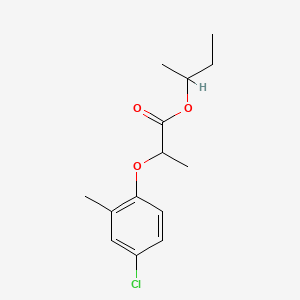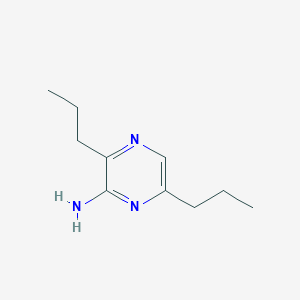
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is a chemical compound with the molecular formula C8H8Cl3NO2 and a molecular weight of 256.51 g/mol This compound is characterized by the presence of a cyclobutenone ring substituted with three chlorine atoms and a morpholine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- typically involves the reaction of cyclobutenone derivatives with chlorinating agents and morpholine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination and subsequent substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
2,4,4-Trichloro-3-(4-morpholinyl)-2-cyclobuten-1-one: A closely related compound with similar chemical properties.
3-(4-Morpholino)-2,2,4-trichloro-3-cyclobuten-1-one:
Uniqueness: 2-Cyclobuten-1-one, 2,4,4-trichloro-3-(4-morpholinyl)- is unique due to its specific substitution pattern and the presence of both chlorine atoms and a morpholine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
特性
CAS番号 |
68239-28-1 |
|---|---|
分子式 |
C8H8Cl3NO2 |
分子量 |
256.5 g/mol |
IUPAC名 |
2,4,4-trichloro-3-morpholin-4-ylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8Cl3NO2/c9-5-6(8(10,11)7(5)13)12-1-3-14-4-2-12/h1-4H2 |
InChIキー |
YKTVEZMNYLQTDA-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C(=O)C2(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-](/img/structure/B13774513.png)
![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)

![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)

